molecular formula C13H17NO4 B268264 4-(3-Isopropoxyanilino)-4-oxobutanoic acid

4-(3-Isopropoxyanilino)-4-oxobutanoic acid

Cat. No. B268264
M. Wt: 251.28 g/mol
InChI Key: MOFFPUVJMPWQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Isopropoxyanilino)-4-oxobutanoic acid, also known as A-438079, is a selective antagonist for the P2X7 receptor. This receptor is a member of the purinergic receptor family and is found in immune cells, including microglia and macrophages. The P2X7 receptor is involved in the regulation of various physiological and pathological processes, such as inflammation, pain, and cell death. The use of A-438079 as a research tool has provided valuable insights into the role of P2X7 in these processes.

Mechanism of Action

4-(3-Isopropoxyanilino)-4-oxobutanoic acid is a selective antagonist for the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The binding of ATP to the P2X7 receptor results in the opening of a non-selective cation channel, which leads to the influx of calcium ions and the activation of downstream signaling pathways. 4-(3-Isopropoxyanilino)-4-oxobutanoic acid blocks the binding of ATP to the P2X7 receptor, thereby preventing channel opening and downstream signaling.
Biochemical and Physiological Effects:
The blockade of P2X7 by 4-(3-Isopropoxyanilino)-4-oxobutanoic acid has been shown to have various biochemical and physiological effects. For example, 4-(3-Isopropoxyanilino)-4-oxobutanoic acid has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 4-(3-Isopropoxyanilino)-4-oxobutanoic acid has also been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease. Additionally, 4-(3-Isopropoxyanilino)-4-oxobutanoic acid has been shown to enhance phagocytosis and reduce cytokine production in immune cells.

Advantages and Limitations for Lab Experiments

The use of 4-(3-Isopropoxyanilino)-4-oxobutanoic acid as a research tool has several advantages and limitations. One advantage is its selectivity for the P2X7 receptor, which allows for the specific investigation of P2X7-mediated processes. 4-(3-Isopropoxyanilino)-4-oxobutanoic acid also has good pharmacokinetic properties and can be administered orally or intraperitoneally. However, one limitation is its relatively low potency, which may require higher concentrations for effective inhibition. Additionally, 4-(3-Isopropoxyanilino)-4-oxobutanoic acid has been shown to have off-target effects at high concentrations, which may complicate data interpretation.

Future Directions

There are several future directions for the use of 4-(3-Isopropoxyanilino)-4-oxobutanoic acid as a research tool. One direction is the investigation of the role of P2X7 in cancer, as the receptor has been implicated in tumor growth and metastasis. Another direction is the development of more potent and selective P2X7 antagonists, which may improve the efficacy and specificity of P2X7 inhibition. Additionally, the use of 4-(3-Isopropoxyanilino)-4-oxobutanoic acid in combination with other drugs or therapies may provide new insights into the mechanisms of P2X7-mediated processes.

Synthesis Methods

The synthesis of 4-(3-Isopropoxyanilino)-4-oxobutanoic acid involves several steps, including the condensation of 3-isopropoxyaniline with ethyl acetoacetate, followed by the reaction with thionyl chloride and sodium azide. The resulting intermediate is then reacted with 2,4,6-trichloro-1,3,5-triazine to form the final product. The synthesis of 4-(3-Isopropoxyanilino)-4-oxobutanoic acid has been optimized to improve yield and purity, and several modifications have been made to the original procedure.

Scientific Research Applications

4-(3-Isopropoxyanilino)-4-oxobutanoic acid has been used extensively as a research tool to investigate the role of the P2X7 receptor in various physiological and pathological processes. For example, 4-(3-Isopropoxyanilino)-4-oxobutanoic acid has been used to study the role of P2X7 in inflammation, pain, and neurodegenerative diseases. 4-(3-Isopropoxyanilino)-4-oxobutanoic acid has also been used to investigate the effects of P2X7 inhibition on immune cell function, including phagocytosis and cytokine production.

properties

Product Name

4-(3-Isopropoxyanilino)-4-oxobutanoic acid

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

4-oxo-4-(3-propan-2-yloxyanilino)butanoic acid

InChI

InChI=1S/C13H17NO4/c1-9(2)18-11-5-3-4-10(8-11)14-12(15)6-7-13(16)17/h3-5,8-9H,6-7H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

MOFFPUVJMPWQDG-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)CCC(=O)O

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)CCC(=O)O

Origin of Product

United States

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